molecular formula C11H8N2O4 B1348310 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- CAS No. 57731-07-4

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-

Cat. No. B1348310
CAS RN: 57731-07-4
M. Wt: 232.19 g/mol
InChI Key: ABNNCLKVUMXLSZ-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of oxazolone, which is a five-membered heterocyclic compound containing oxygen, nitrogen, and carbon atoms1. Oxazolones and their derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various bioactive compounds1.



Synthesis Analysis

While the specific synthesis process for this compound is not available, oxazolones are generally synthesized through cyclization reactions involving amino acids or their derivatives1. A study reports a ring cleavage methodology reaction for the synthesis of similar compounds1.



Molecular Structure Analysis

The molecular structure of this compound would likely consist of a five-membered oxazolone ring with a methyl group at the 2-position and a 3-nitrophenylmethylene group at the 4-position. However, without specific research or data on this compound, a detailed analysis of its molecular structure is not possible.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxazolone ring, the methyl group, and the 3-nitrophenylmethylene group could potentially undergo various chemical reactions. For instance, oxazolones can participate in ring-opening reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. However, without specific data, a detailed analysis of its physical and chemical properties is not possible.


Scientific Research Applications

Immunomodulatory Properties

  • Oxazolone derivatives, specifically 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one, were synthesized and tested for their immunomodulatory effects. The compound exhibited potent activity in modulating immune responses, including effects on phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation, cytokine production, and cytotoxicity (Mesaik et al., 2004).

Optical Properties and Applications

  • Oxazolone derivatives have shown promise in photonics and electronics due to their nonlinear optical properties. Derivatives synthesized with electron donor and acceptor groups exhibited high two-photon absorption cross-sections, making them suitable for applications in these fields (Rodrigues et al., 2012).
  • Another study focused on the synthesis of fluorescent oxazol-5-one fluorophores, showcasing their absorption and fluorescence characteristics. These fluorophores emitted blue and green light, indicating their potential use in optoelectronic devices and photonics (Urut et al., 2018).

Synthesis and Chemical Reactivity

  • The compound 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, a related oxazolone, has been used as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, indicating the chemical versatility and reactivity of oxazolone compounds in synthesizing diverse molecules (Misra & Ila, 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some similar compounds are known to be hazardous and can cause eye irritation and skin irritation2.


Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, biological activities, and potential applications. Given the wide range of biological activities exhibited by oxazolones and their derivatives, this compound could potentially be used in the development of new pharmaceuticals or bioactive compounds1.


Please note that this information is based on general knowledge and related research, and may not directly apply to the specific compound “5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-”. Further research would be needed to provide accurate information on this specific compound.


properties

IUPAC Name

2-methyl-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-3-2-4-9(5-8)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNNCLKVUMXLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327091
Record name 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-

CAS RN

57731-07-4
Record name 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitrobenzaldehyde (45.3 g, 0.3 mol), N-acetylglycine (42.1 g, 0.36 mol) and sodium acetate (32 g, 0.39 mol) were mixed with acetic anhydride (142 ml, 1.5 mol) and the resulting mixture heated with stirring to 120° C. for 6 hrs, giving a dark solution. The mixture was then cooled to RT overnight, resulting in the formation of a precipitated solid. The reaction mixture was poured into ice-water (130 g) and the resulting suspended solid was collected by filtration. The crude solid product (72 g) was washed with acetone (80 ml) then recrystallized from hot acetone (320 ml) to give a crystalline solid that was washed with 50% aqueous ethanol, then dried at 40° C./40 mmHg to give 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one (49.0 g, 78%) as pale yellow needles.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
130 g
Type
reactant
Reaction Step Two

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